1-cyclohexyl-1H-benzimidazole-2-thiol

説明

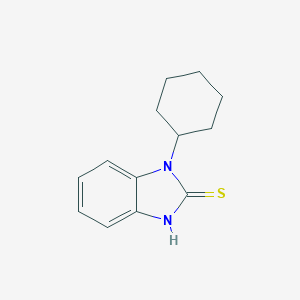

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-cyclohexyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPHNYFVOAAXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl 1h Benzimidazole 2 Thiol

Strategies for the Synthesis of the Benzimidazole (B57391) Thiol Core Structure

The foundational step in the synthesis of 1-cyclohexyl-1H-benzimidazole-2-thiol is the construction of the benzimidazole-2-thiol scaffold. This is typically achieved through a cyclization reaction involving an ortho-disubstituted benzene (B151609) precursor, followed by the introduction of the sulfur functionality.

Ring Closure Reactions Involving o-Phenylenediamine (B120857) Precursors

The most prevalent and direct method for the synthesis of the benzimidazole-2-thiol core involves the condensation of o-phenylenediamine with a one-carbon synthon that also serves as the source of the sulfur atom. medcraveonline.commedcraveonline.comorientjchem.org This one-pot reaction is efficient and widely used for generating the benzimidazole-2-thione tautomer, which exists in equilibrium with the thiol form. medcraveonline.com

A common reagent for this transformation is carbon disulfide (CS₂). medcraveonline.commedcraveonline.com The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a protic solvent like ethanol (B145695). The o-phenylenediamine reacts with carbon disulfide to form an intermediate dithiocarbamate, which then undergoes intramolecular cyclization with the elimination of water to yield the benzimidazole-2-thiol.

Alternatively, potassium ethylxanthate (B89882) can be employed as the C1-synthon and sulfur source. The reaction with o-phenylenediamine proceeds under reflux in an alcoholic solvent to afford the desired benzimidazole-2-thiol core structure. eresearchco.com

Thiolation/Thione Formation at the 2-Position

In the context of the aforementioned ring-closure reactions, the introduction of the thiol/thione group at the C2 position is an integral part of the cyclization process itself. The use of reagents like carbon disulfide or potassium ethylxanthate ensures the direct formation of the 1H-benzo[d]imidazole-2-thiol. medcraveonline.comeresearchco.com The resulting product, often referred to as 2-mercaptobenzimidazole, primarily exists in the thione tautomeric form in the solid state, a fact that has been confirmed by spectroscopic data. mdpi.com This thione-thiol tautomerism is a key feature of the molecule's reactivity. medcraveonline.com

Cyclohexyl Group Introduction and N1-Alkylation Approaches

With the benzimidazole-2-thiol core in hand, the next critical step is the introduction of the cyclohexyl group at the N1 position. This can be achieved through direct N-alkylation of the pre-formed heterocycle or via a convergent synthesis where the cyclohexyl moiety is introduced prior to the benzimidazole ring formation.

N-Alkylation Synthetic Routes

The direct N-alkylation of 1H-benzo[d]imidazole-2-thiol is a common strategy to introduce the cyclohexyl group. This reaction typically involves treating the benzimidazole-2-thiol with a cyclohexyl halide, such as cyclohexyl bromide, in the presence of a base. researchgate.net The base, which can range from alkali metal hydroxides to carbonates, deprotonates the acidic N-H proton of the benzimidazole ring, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the cyclohexyl halide in an SN2 reaction. researchgate.netlookchem.comnih.gov The choice of solvent and base can influence the reaction's efficiency and selectivity, with polar aprotic solvents like DMF or acetone (B3395972) being commonly used. nih.gov It is important to note that S-alkylation at the thiol group can be a competing reaction, and reaction conditions must be carefully controlled to favor N-alkylation.

| Alkylating Agent | Base | Solvent | Temperature | Outcome |

| Cyclohexyl Bromide | Potassium Hydroxide | Ethanol | Reflux | Nthis compound |

| Cyclohexyl Chloride | Sodium Hydride | DMF | Room Temp. to 60 °C | Nthis compound |

| Cyclohexyl Iodide | Potassium Carbonate | Acetone | Reflux | Nthis compound |

Cyclohexyl Isothiocyanate-Mediated Formations

An alternative and convergent approach involves the reaction of o-phenylenediamine with cyclohexyl isothiocyanate. semanticscholar.orgthieme-connect.com In this method, the cyclohexyl group is already attached to the reagent that will participate in the ring formation. The reaction proceeds through the initial formation of a thiourea (B124793) derivative by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization, driven by the attack of the second amino group on the thiocarbonyl carbon, with the elimination of a molecule of water to form the this compound. This method offers the advantage of directly installing the cyclohexyl group at the desired nitrogen atom in a single synthetic operation.

Derivatization at the 2-Thiol Position and Benzimidazole Ring for Structural Diversity

Further modification of the this compound scaffold allows for the generation of a library of structurally diverse compounds. These modifications can be targeted at the reactive 2-thiol group or at the aromatic benzimidazole ring system.

The thiol group at the 2-position is a versatile handle for a variety of chemical transformations. One of the most common derivatizations is S-alkylation, which involves the reaction of the thiol with an alkyl or aryl halide in the presence of a base. medcraveonline.commedcraveonline.com This reaction proceeds readily to form a thioether linkage. A wide range of electrophiles can be employed, leading to a diverse set of S-substituted derivatives.

Another important class of reactions involves the condensation of the 2-thiol group with α-haloketones or other bifunctional electrophiles to construct fused heterocyclic systems. For example, reaction with α-haloketones followed by cyclization leads to the formation of thiazolo[3,2-a]benzimidazoles, a class of compounds with significant biological activities. nih.govuctm.eduresearchgate.net The initial step is the S-alkylation of the thiol with the α-haloketone, followed by an intramolecular condensation between the newly introduced ketone and the N3-nitrogen of the benzimidazole ring.

| Reagent | Reaction Type | Product |

| Alkyl Halide (e.g., Methyl Iodide) | S-Alkylation | 1-Cyclohexyl-2-(methylthio)-1H-benzimidazole |

| α-Halo Ketone (e.g., Phenacyl Bromide) | S-Alkylation followed by Cyclization | 3-Phenyl-9-cyclohexyl-thiazolo[3,2-a]benzimidazolium bromide |

| Chloroacetic acid and Aldehyde | One-pot Cyclocondensation | 2-Substituted-9-cyclohexyl-thiazolo[3,2-a]benzimidazol-3(2H)-one |

Derivatization can also be performed on the benzene ring of the benzimidazole core. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic ring, although the presence of the electron-donating and -withdrawing groups on the imidazole (B134444) part can influence the regioselectivity of these reactions. For instance, nitration of the benzimidazole-2-thiol core has been shown to occur at the 5-position. nih.gov These newly introduced functional groups can then be further manipulated to create a wider array of derivatives.

S-Substitution Reactions

The thiol group at the 2-position of the benzimidazole ring is the most reactive site for electrophilic attack. Due to the tautomeric nature of the benzimidazole-2-thiol system, it exists in equilibrium between the thione and thiol forms. However, alkylation reactions overwhelmingly favor the formation of a carbon-sulfur bond, leading exclusively to S-substituted products. This preference is attributed to the ambidentate anion of the benzimidazoline-2-thione, which is more readily alkylated at the sulfur atom.

The general scheme for S-substitution involves the deprotonation of the thiol group with a base, such as potassium carbonate or sodium hydroxide, to form a highly nucleophilic thiolate anion. This anion then readily reacts with various alkylating agents.

Common S-Substitution Reactions:

Alkylation: Reaction with alkyl halides (e.g., hexyl bromide) or benzyl (B1604629) halides (e.g., benzyl chloride) in the presence of a base yields the corresponding 2-(alkylthio)- or 2-(benzylthio)-1-cyclohexyl-1H-benzimidazoles.

Acylation: Introduction of acyl groups can be achieved through reaction with acyl halides. For instance, reaction with ethyl chloroacetate (B1199739) leads to the formation of the corresponding ester derivative.

These S-substitution reactions are fundamental in diversifying the benzimidazole-2-thiol core, serving as a gateway to a multitude of derivatives with varied chemical properties.

Introduction of Diverse Heterocyclic and Aromatic Moieties

Building upon S-substitution, a primary strategy for modifying this compound involves attaching various cyclic structures, which can significantly influence the molecule's biological and chemical properties.

The introduction of these moieties typically proceeds via the S-alkylation pathway, where the halide is part of a heterocyclic or aromatic system. For example, reacting the thiolate anion of this compound with a halogenated heterocycle or a phenacyl bromide results in the direct linkage of the new ring system to the benzimidazole core through a flexible thioether bridge.

A notable example includes the synthesis of 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid, demonstrating the direct attachment of a furan (B31954) ring to the C2 position of the benzimidazole nucleus. niscpr.res.in Similarly, reactions with various phenacyl bromides have been used to introduce substituted phenyl groups, yielding products like 2-(2-oxo-2-phenylethylthio)-1H-benzimidazole derivatives.

The following table summarizes representative examples of moieties introduced onto the benzimidazole-2-thiol scaffold.

| Reactant | Introduced Moiety | Resulting Structure Type |

| Phenacyl bromides | Substituted Phenyl | 2-(Arylcarbonylmethylthio)-benzimidazoles |

| Halogenated Furans | Furyl | 2-(Furyl)-benzimidazoles |

| Halogenated Thiophenes | Thienyl | 2-(Thienylthio)-benzimidazoles |

These transformations highlight the utility of the thiol group as a handle for introducing chemical diversity, enabling the exploration of a broad chemical space centered around the this compound core.

Green Chemistry Approaches and Catalysis in Synthesis

Traditional methods for synthesizing benzimidazole derivatives often involve harsh reaction conditions, toxic solvents, and long reaction times, which are environmentally undesirable. ijarsct.co.in In response, significant research has been directed towards developing greener and more efficient catalytic methods for the synthesis of the benzimidazole core, which are applicable to derivatives like this compound. ijarsct.co.inresearchgate.net

Green chemistry approaches focus on several key areas:

Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids. mdpi.combohrium.comresearchgate.net

Alternative Energy Sources: Utilizing microwave irradiation and ultrasound assistance to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. jocpr.commdpi.commdpi.com

Catalysis: Employing catalysts to improve efficiency and reduce waste. This includes the use of reusable heterogeneous catalysts, Lewis acids, and nanoparticles. rsc.orgajgreenchem.comresearchgate.netrsc.org

The synthesis of the core benzimidazole ring, typically through the condensation of an o-phenylenediamine with a carbonyl compound, has been a major focus of these green methodologies. For instance, various catalysts have been shown to be effective for this transformation under mild conditions.

The table below outlines several green and catalytic approaches reported for the synthesis of benzimidazole derivatives.

| Method | Catalyst / Conditions | Advantages |

| Microwave-Assisted Synthesis | Er(OTf)₃, Solvent-free | Rapid reaction times (5-10 min), high yields, no solvent waste. mdpi.commdpi.com |

| Ultrasound-Assisted Synthesis | MnO₂ nanoparticles, Ethanol-water | High yields, short reaction times, easy work-up. mdpi.comrsc.org |

| Ionic Liquids | [bnmim]HSO₄, Microwave | Environmentally benign catalyst/solvent, excellent yields, simple work-up. researchgate.net |

| Heterogeneous Catalysis | Zinc sulfide (B99878) nanoparticles (nano-ZnS) | Reusable catalyst, mild conditions, high yields, easy purification. ajgreenchem.com |

| Green Solvents | Water, K₂CO₃ | Avoids toxic organic solvents, economical. researchgate.net |

While these methods often describe the synthesis of the general benzimidazole scaffold, the principles are directly applicable to the production of this compound. By adopting these eco-friendly protocols, the synthesis can be made more sustainable, cost-effective, and environmentally safe, aligning with the core tenets of green chemistry. ijarsct.co.inresearchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-cyclohexyl-1H-benzimidazole-2-thiol, both ¹H and ¹³C NMR spectra provide definitive proof of its structure by identifying the benzimidazole (B57391) core, the N-substituted cyclohexyl ring, and the thione functionality. The analysis of chemical shifts, signal multiplicities, and integration values allows for the unambiguous assignment of each proton and carbon atom.

It is important to note that benzimidazole-2-thiol and its derivatives can exist in a tautomeric equilibrium between the thione form (with a C=S bond) and the thiol form (with an S-H bond). Spectroscopic evidence, particularly from ¹³C NMR and IR, indicates that in the solid state and in polar solvents, the molecule predominantly exists in the thione form.

The benzimidazole ring system gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The aromatic protons typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The symmetry of the substitution pattern influences the complexity of these signals. For an N-substituted benzimidazole, the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) may appear as distinct multiplets.

In the ¹³C NMR spectrum, the carbons of the benzimidazole moiety are also well-defined. The C-2 carbon, being bonded to two nitrogen atoms and an exocyclic sulfur, is highly deshielded and typically resonates in the range of 160-180 ppm, which is characteristic of a thiourea-like carbon in the thione form. The aromatic carbons (C-4, C-5, C-6, C-7) and the bridgehead carbons (C-3a, C-7a) appear in the typical aromatic region of 110-145 ppm. The specific assignment can be confirmed using two-dimensional NMR techniques like HSQC and HMBC.

Table 1: Representative NMR Chemical Shifts (δ) for the Benzimidazole Moiety Note: These are typical values based on analogous structures. The exact chemical shifts for this compound may vary.

The N-cyclohexyl group provides a distinct set of signals in the upfield, aliphatic region of the NMR spectra. In the ¹H NMR spectrum, the proton attached to the carbon bonded to the nitrogen (the methine proton, H-1') is the most deshielded of the cyclohexyl protons due to the electron-withdrawing effect of the benzimidazole ring. It typically appears as a multiplet (often a triplet of triplets) further downfield than the other cyclohexyl protons. The remaining ten protons on the cyclohexyl ring (axial and equatorial) produce a complex series of overlapping multiplets in the range of 1.2 to 2.2 ppm.

In the ¹³C NMR spectrum, the cyclohexyl carbons are observed in the aliphatic region (20-60 ppm). The carbon directly attached to the nitrogen (C-1') is the most downfield, typically appearing around 50-60 ppm. The other carbons of the ring (C-2', C-3', C-4') resonate at higher fields.

Table 2: Representative NMR Chemical Shifts (δ) for the Cyclohexyl Moiety Note: These are typical values based on analogous structures. The exact chemical shifts for this compound may vary.

As previously mentioned, benzimidazole-2-thiol derivatives primarily exist in the thione tautomeric form. The ¹³C NMR spectrum is particularly informative in this regard. The chemical shift of the C-2 carbon at a low field (typically >165 ppm) is strong evidence for the C=S (thione) double bond, as a C-S (thiol) single bond would resonate at a much higher field. In the ¹H NMR spectrum, the presence of a signal for the N-H proton (often broad and downfield, >12 ppm) and the absence of a signal for an S-H proton (which would typically appear between 1-4 ppm) further corroborates the dominance of the thione form.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes bonds to vibrate at specific frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the N-H group, the C=N and C=C bonds of the imidazole (B134444) and benzene rings, and the C=S thione group.

The key vibrational modes provide a clear spectral fingerprint for the molecule. The N-H stretching vibration typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C=N stretching vibration of the imidazole ring is usually observed in the 1630-1550 cm⁻¹ range. Aromatic C=C stretching vibrations from the benzene ring also appear in this region, often between 1600 and 1450 cm⁻¹. The presence of the thione group is indicated by a characteristic C=S stretching band. This vibration is often weak and can be found over a broad range, but for benzimidazole-2-thiones, it is typically located in the 1200-1280 cm⁻¹ region. In some related S-alkylated compounds where the thione form is not possible, this C=S vibration is noted to be absent.

Table 3: Characteristic IR Absorption Frequencies Note: These are typical frequency ranges based on analogous structures.

In the solid state, molecules of this compound are capable of forming intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the sulfur atom of the C=S group can act as a hydrogen bond acceptor. This interaction leads to the formation of dimeric or polymeric structures. Evidence for hydrogen bonding in the IR spectrum is typically seen as a broadening of the N-H stretching band and a slight shift to a lower frequency (wavenumber) compared to the theoretical value for a "free" N-H group. The presence of these interactions can influence the physical properties of the compound, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy of benzimidazole derivatives, including the parent 1H-benzimidazole-2-thiol, is characterized by absorption bands in the UV region that arise from electronic transitions within the molecule. The spectrum is primarily dictated by the fused benzene and imidazole rings, which form a chromophore. The electronic transitions observed are typically of π → π* and n → π* character.

For benzimidazole derivatives, the absorption spectra generally exhibit multiple bands. For instance, 2-aminobenzimidazole (B67599) shows absorption maxima in ethanol (B145695) at 283 nm, 243 nm, and 212 nm. researchgate.net These bands are attributed to the π → π* transitions within the aromatic system. The presence of substituents on the benzimidazole core can cause a shift in the absorption maxima (λmax) to longer (bathochromic) or shorter (bathochromic) wavelengths. For example, the introduction of a tertiary amino group on the aromatic ring of certain 2-arylbenzimidazole derivatives leads to a bathochromic shift. mdpi.com

In the case of this compound, the core chromophore is the benzimidazole-2-thione moiety. This compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant in both solid state and solution. nih.gov The electronic spectrum is therefore dominated by the transitions of the benzimidazole-2-thione structure. The UV spectrum of related benzimidazole derivatives shows absorption bands that can be influenced by the solvent polarity and the nature of substituents. researchgate.netmdpi.com The cyclohexyl group at the N-1 position is an alkyl substituent and is not expected to significantly engage in conjugation with the benzimidazole ring, thus its effect on the λmax is likely minimal compared to conjugating groups. The primary electronic transitions would remain characteristic of the benzimidazole-2-thiol core.

Table 1: UV-Vis Absorption Data for Related Benzimidazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 2-Aminobenzimidazole | Ethanol | 283, 243, 212 | researchgate.net |

| 2-Aminobenzimidazole | Water | 280, 244, 204 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound (C13H16N2S), the calculated molecular weight is approximately 232.35 g/mol .

The fragmentation of benzimidazole derivatives under electron ionization (EI) often follows predictable pathways, typically initiating at the substituent groups on the benzimidazole ring. niscpr.res.in A common feature in the mass spectra of N-substituted and 2-substituted benzimidazoles is the appearance of a base peak corresponding to the unsubstituted benzimidazole nucleus (m/z 118). niscpr.res.in

For this compound, the fragmentation process is expected to begin with the cleavage of the substituents at the N-1 and C-2 positions. Key fragmentation steps would likely include:

Loss of the cyclohexyl group: Cleavage of the N-C bond can lead to the loss of a cyclohexyl radical (•C6H11), resulting in a fragment ion.

Loss of the thiol group: Fragmentation can also involve the sulfur atom, potentially through the loss of an •SH radical or H2S.

Formation of the benzimidazole cation: Subsequent fragmentations often lead to the stable benzimidazolium cation or related structures.

Studies on various benzimidazole derivatives have established consistent fragmentation patterns. niscpr.res.inmjcce.org.mksemanticscholar.org For example, the mass spectra of 3-benzyl-2-[(2-thionyl)acetyl] benzimidazole show fragmentation that involves the benzyl (B1604629) and thionyl acetyl groups. semanticscholar.org Similarly, the fragmentation of this compound would provide definitive evidence of its molecular structure through the characteristic masses of the parent ion and its daughter fragments.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Description | Proposed Structure / Formula | Predicted m/z |

|---|---|---|

| Molecular Ion | [C13H16N2S]+• | ~232 |

| Loss of cyclohexyl radical | [C7H5N2S]+ | ~149 |

| Loss of SH radical | [C13H15N2]+ | ~199 |

| Benzimidazole nucleus | [C7H6N2]+• | ~118 |

Single-Crystal X-ray Diffraction Analysis of Related Benzimidazole Derivatives

While a specific crystal structure for this compound is not detailed in the provided context, extensive single-crystal X-ray diffraction studies have been conducted on a wide array of related benzimidazole derivatives. nih.govmdpi.commdpi.com These studies provide a clear picture of the core structural features, molecular geometry, and intermolecular interactions that characterize this class of compounds.

The benzimidazole ring system itself is generally planar. mdpi.com In N-substituted derivatives, the substituent can be oriented at various dihedral angles with respect to the plane of the benzimidazole core. For instance, in halogen-substituted 2-aryl-N-phenylbenzimidazoles, the dihedral angles between the benzimidazole unit and the N-phenyl ring can range from approximately 55° to 67°. mdpi.com The cyclohexyl group in this compound, being a flexible aliphatic ring, would adopt a stable chair conformation and be positioned out of the plane of the benzimidazole ring.

Table 3: Crystallographic Data for a Representative Benzimidazole Derivative

| Parameter | 2-(benzylthio)-1H-benzo[d]imidazole |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.278(2) |

| b (Å) | 10.989(3) |

| c (Å) | 21.321(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This structural information for related compounds allows for a reliable prediction of the solid-state structure of this compound, which would feature a planar benzimidazole core, an out-of-plane cyclohexyl group, and a network of intermolecular hydrogen bonds and π-π stacking interactions.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. niscpr.res.inaimspress.com Such calculations provide fundamental insights into a compound's behavior at a molecular level.

Optimized Geometries and Conformational Analysis

Specific DFT calculations to determine the optimized bond lengths, bond angles, and conformational analysis of 1-cyclohexyl-1H-benzimidazole-2-thiol have not been reported in the available literature. This type of analysis would typically reveal the most stable three-dimensional arrangement of the molecule, including the orientation of the cyclohexyl ring relative to the benzimidazole (B57391) core. While studies on similar benzimidazole structures exist, providing geometric parameters, this specific data for the target compound is unavailable. researchgate.netmdpi.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. aimspress.comnih.gov The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability. aimspress.com A detailed analysis of the HOMO-LUMO energies, their energy gap, and the spatial distribution of these orbitals for this compound has not been published.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.govnih.govresearchgate.net This is vital for understanding intermolecular interactions and potential sites for biological recognition. nih.gov However, specific MEP mapping studies for this compound are not found in the reviewed scientific papers.

Quantum Chemical Descriptors and Their Relationship to Biological Activity

Quantum chemical descriptors, such as electronegativity, chemical hardness, softness, and the electrophilicity index, are derived from electronic structure calculations to quantify aspects of a molecule's reactivity. uobasrah.edu.iqjocpr.com These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity. uobasrah.edu.iq There are no specific reports detailing the calculation of these descriptors for this compound or their correlation with its biological functions.

Molecular Modeling and Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction mechanisms. nih.govajrconline.org This method is widely used in drug discovery to screen for potential therapeutic agents.

Ligand-Protein Binding Mechanisms

While numerous docking studies have been performed on various benzimidazole derivatives against a range of protein targets like kinases, enzymes, and receptors, specific molecular docking simulations for this compound are not documented. nih.govukm.mynih.gov Consequently, information regarding its specific binding modes, interaction energies, and key amino acid residues involved in forming ligand-protein complexes is not available.

Prediction of Binding Affinity

Binding affinity, which quantifies the strength of the interaction between a ligand (like this compound) and a target protein, is a critical parameter in drug design. Computational techniques, particularly molecular docking, are routinely used to predict this affinity. This process involves modeling the three-dimensional structure of the ligand and the protein's binding site and then calculating the most favorable binding pose and the associated binding energy.

In silico molecular docking studies on various benzimidazole derivatives have been performed to estimate their binding energy against different biological targets, including enzymes and receptors. nih.gov For instance, studies on other benzimidazole compounds have successfully predicted their binding affinity with targets like protein kinases, topoisomerase, and DNA gyrase. nih.govresearchgate.net These predictions are often expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. While these methods are applicable, specific binding affinity prediction data for this compound against a defined biological target is not prominently available in the reviewed literature.

Table 1: Computational Methods for Binding Affinity Prediction

| Method | Principle | Application to Benzimidazoles |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand to a receptor and estimates the binding energy of the complex. | Used to screen benzimidazole derivatives against targets like kinases, viral proteins, and bacterial enzymes to identify potential inhibitors. researchgate.netnih.gov |

| Free Energy Perturbation (FEP) | A more rigorous method that calculates the difference in free energy of binding between two ligands. | Can be used to accurately predict the change in binding affinity resulting from modifying a benzimidazole scaffold. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of new compounds and for understanding which structural features are crucial for efficacy.

QSAR models are built using a dataset of compounds with known activities. For benzimidazole derivatives, researchers have developed numerous 2D and 3D-QSAR models to predict activities such as anticancer, antiviral, and antibacterial effects. researchgate.netbiointerfaceresearch.comresearchgate.net

A typical 2D-QSAR model might use molecular descriptors like topological indices and electronic parameters to create a mathematical equation that predicts activity. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go further by analyzing the 3D fields (steric, electrostatic, hydrophobic) surrounding the molecules. nih.govresearchgate.net These studies generate statistical models with parameters like the coefficient of determination (R²) and cross-validated coefficient (q²), which indicate the model's predictive power. nih.gov

For a series of benzimidazole inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, both ligand-based and receptor-based 3D-QSAR models were developed, yielding statistically significant predictive models. nih.gov While these powerful methodologies could be applied to a series of derivatives including this compound, specific QSAR models developed for or including this particular compound were not found in the reviewed search results.

A major advantage of 3D-QSAR studies is the generation of contour maps. These maps visualize the regions around the molecule where certain properties are predicted to enhance or diminish biological activity.

Steric Maps: Green contours indicate areas where bulky groups increase activity, while yellow contours show where they decrease it.

Electrostatic Maps: Blue contours highlight regions where positive charges are favorable, and red contours show where negative charges are preferred.

Hydrophobic and Hydrogen Bonding Maps: Other maps can indicate favorable regions for hydrophobic groups or hydrogen bond donors/acceptors.

Structure-activity relationship studies on benzimidazoles have revealed that substitutions at the N1, C2, and C5/C6 positions on the benzimidazole ring significantly impact their biological activity. nih.gov For example, in a study of benzimidazole derivatives as acetylcholinesterase inhibitors, 3D-QSAR models helped identify the key factors influencing their inhibitory activity. researchgate.net A detailed analysis of this compound would require its inclusion in a specific QSAR study, which is not currently available.

Molecular Dynamics Simulations to Explore Conformational Flexibility and Receptor Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering deep insights into its conformational flexibility and its interactions with a biological target. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a ligand-receptor complex behaves in a simulated physiological environment.

These simulations are used to:

Assess the stability of the ligand within the binding pocket.

Analyze the specific hydrogen bonds and hydrophobic interactions that stabilize the complex over time.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies with higher accuracy than standard docking methods.

MD simulations lasting hundreds of nanoseconds have been performed on various benzimidazole derivatives to confirm their binding modes and stability within the active sites of targets like acetylcholinesterase and SARS-CoV-2 proteins. nih.govresearchgate.net For example, a 100 ns MD simulation was used to explore the binding of a newly designed benzimidazole compound to its acetylcholinesterase target, confirming its stability. researchgate.net Similarly, simulations have explored the interaction of benzimidazole-oxadiazole hybrids containing a cyclohexyl group with the COX-1 enzyme. researchgate.net Such studies are crucial for validating docking results and understanding the nuanced, dynamic nature of molecular recognition. However, specific MD simulation studies detailing the conformational flexibility and receptor interactions of this compound were not identified.

Biological Activity and Mechanistic Studies of 1 Cyclohexyl 1h Benzimidazole 2 Thiol and Its Derivatives

Antimicrobial and Antifungal Activities

The introduction of a cyclohexyl group at the N-1 position and a thiol or substituted thio-group at the C-2 position of the benzimidazole (B57391) ring has been a strategy to develop potent antimicrobial and antifungal agents. The lipophilic nature of the cyclohexyl group can enhance membrane permeability, a key factor in reaching intracellular targets.

Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 1-cyclohexyl-1H-benzimidazole-2-thiol have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the benzimidazole core are critical determinants of the antibacterial spectrum and potency. nih.gov

Research has shown that benzimidazole derivatives featuring a cyclohexyl moiety exhibit a broad spectrum of antibacterial activity. esisresearch.org For instance, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole was identified as a highly active compound against several Gram-positive bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. esisresearch.org Studies also indicate that compounds with an aliphatic group, such as cyclohexyl, at the 1-position of the benzimidazole ring tend to show preferential activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. iajps.com

While Gram-positive bacteria are often more susceptible, activity against Gram-negative bacteria has also been observed. Certain 2-substituted benzimidazoles containing cyclohexyl groups have shown significant activity against Pseudomonas aeruginosa, with MIC values of 50 µg/mL. esisresearch.org The lower activity often seen against Gram-negative bacteria is generally attributed to the complex outer membrane of these organisms, which can act as a barrier to hydrophobic compounds. nih.gov S-substituted derivatives of benzimidazole-2-thiol have also been evaluated, with some showing activity against Escherichia coli. researchgate.net

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria | 12.5 | esisresearch.org |

| 2-Cyclohexyl substituted benzimidazoles | Pseudomonas aeruginosa | 50 | esisresearch.org |

| 1-Aliphatic substituted benzimidazoles | B. subtilis, S. aureus | Active | iajps.com |

| 2-Thiomethyl-benzimidazole derivatives | E. coli ATCC 25922 | 250-500 | researchgate.net |

Activity Against Fungal Strains

The benzimidazole scaffold is a component of several established antifungal agents. nih.gov Derivatives of this compound have been investigated for their potential to combat various fungal pathogens, particularly those belonging to the Candida genus.

Studies have reported that benzimidazole derivatives with cyclohexyl moieties possess significant antimycotic activity against Candida albicans, with MIC values ranging from 25 to 50 µg/mL. esisresearch.org The lipophilicity conferred by the N-1 substituent appears to be a key factor for antifungal potency; research on 1-alkyl-1H-benzo[d]imidazoles demonstrated that compounds with longer, bulkier alkyl chains exhibited better antifungal profiles. nih.gov Furthermore, hybrid molecules combining the benzimidazole-thiol structure with a 1,2,4-triazole (B32235) moiety have shown excellent activity against several Candida species, including C. glabrata, with MIC values as low as 0.97 µg/mL. nih.gov

| Compound/Derivative Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Cyclohexyl substituted benzimidazoles | Candida albicans | 25-50 | esisresearch.org |

| 1-Nonyl/1-Decyl-1H-benzo[d]imidazole | Various fungi | Potent activity | nih.gov |

| Benzimidazole-1,2,4-triazole derivatives | Candida glabrata | 0.97 | nih.gov |

Mechanistic Insights into Antimicrobial Action

The antimicrobial activity of benzimidazole derivatives stems from their ability to interfere with various essential cellular processes in microorganisms. While the precise mechanism for this compound is not fully elucidated, research on the broader class of benzimidazoles points to several potential targets.

A well-established mechanism for many benzimidazole compounds, particularly in the context of their anthelmintic and antifungal effects, is the inhibition of tubulin polymerization. nih.gov By binding to the β-tubulin subunit, these compounds disrupt the formation of microtubules, which are critical for cell division, motility, and intracellular transport, ultimately leading to cell death.

Another identified target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial protein synthesis. Inhibition of this enzyme disrupts the proper functioning of tRNA, leading to a halt in bacterial growth. This mechanism has been proposed for certain complex benzimidazole-containing hybrids. mdpi.com Other potential mechanisms, though less specifically characterized for this subclass, could involve the targeting of bacterial cell division proteins like FtsZ or key metabolic enzymes such as pyruvate (B1213749) kinase.

Antiviral Activities

The benzimidazole core is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govmdpi.com

Anti-HIV Activity, Including Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Mechanisms

A significant area of research for benzimidazole derivatives has been in the discovery of agents against HIV-1. Many compounds from this class function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). uctm.edu NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov They act by binding to an allosteric, hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is located approximately 10 Å from the polymerase active site. uctm.edu This binding induces a conformational change in the enzyme, distorting the catalytic site and thereby inhibiting the conversion of viral RNA into DNA. uctm.edu

Structurally related compounds, such as 1,3-dihydro-benzimidazol-2-thiones, have been extensively studied as "open models" of earlier, more complex benzimidazole-based NNRTIs. uctm.edu The development of these derivatives involves optimizing the substituents at the N-1 and C-2 positions to enhance binding affinity within the NNRTI binding pocket and to maintain activity against drug-resistant viral strains. The presence of a bulky, lipophilic group like cyclohexyl at the N-1 position is a common feature in NNRTI design, intended to establish favorable interactions within the hydrophobic pocket of the enzyme.

Inhibition of RNA-dependent RNA Polymerase

RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses and represents a prime target for antiviral drug development. nih.govtcichemicals.com The benzimidazole scaffold has been identified as a promising framework for the design of RdRp inhibitors.

Specifically, derivatives of 1-cycloalkyl-benzimidazole have been reported to act as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. researchgate.net These compounds bind to allosteric sites on the enzyme, disrupting its function and halting viral replication. nih.govnih.gov While research in this area has largely focused on HCV, the conserved nature of RdRp enzymes across different RNA viruses suggests that benzimidazole-2-thiol derivatives could have a broader spectrum of antiviral activity.

Anti-inflammatory and Analgesic Activities

Research into this compound and its derivatives has revealed significant potential in the management of inflammation and pain. banglajol.infonih.gov These compounds have been investigated for their ability to modulate key pathways and receptors involved in the inflammatory cascade and nociception.

Cyclooxygenase (COX) Inhibition

A primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govresearchgate.net COX-1 is typically involved in baseline physiological functions, while COX-2 is induced during inflammation. researchgate.netjpp.krakow.pl

Derivatives of benzimidazole have been a focus of research for their potential to selectively inhibit COX-2, which could offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.netnih.govekb.eg Studies have shown that certain benzimidazole-thiazole hybrids can exhibit significant and selective COX-2 inhibition. nih.gov For instance, some of these hybrid compounds demonstrated COX-2 inhibitory activity with IC50 values in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib. nih.gov

The anti-inflammatory properties of these compounds are often evaluated using in vivo models, such as the carrageenan-induced paw edema test in rats. banglajol.infonih.govekb.eg In such studies, benzimidazole derivatives have demonstrated a significant reduction in paw edema, indicating potent anti-inflammatory activity. banglajol.infonih.gov For example, a benzimidazole-thiazole hybrid linked to a 4-thiazolidinone (B1220212) showed substantial edema inhibition, surpassing that of the standard drug indomethacin (B1671933) at certain time points. nih.gov

Interaction with Transient Receptor Potential Vanilloid-1 (TRPV1) and Bradykinin (B550075) Receptors

Beyond COX inhibition, the analgesic effects of related compounds may also involve other molecular targets. The Transient Receptor Potential Vanilloid-1 (TRPV1) is a crucial ion channel involved in the sensation of heat and pain. nih.gov Inflammatory mediators, such as bradykinin, can sensitize TRPV1, leading to a lowered pain threshold. nih.gov

Bradykinin, a peptide released during tissue injury, acts on its receptors (B1 and B2) and can lead to the sensitization of TRPV1 channels, contributing to inflammatory pain. nih.govnih.gov Research has shown a functional interplay between bradykinin receptors and TRPV1 in inflammatory conditions. nih.gov The activation of bradykinin receptors can upregulate and activate TRPV1, sustaining the inflammatory response. nih.gov While direct studies on this compound's interaction with these receptors are not detailed in the provided context, the broader class of compounds with analgesic properties often targets such pathways.

Anticancer and Antiprotozoal Activities

The benzimidazole scaffold is a recognized pharmacophore in the development of anticancer and antiprotozoal agents. nih.govresearchgate.netfrontiersin.org Derivatives of this compound have been explored for their potential therapeutic applications in these areas, demonstrating a range of biological activities from cytotoxicity against cancer cells to the inhibition of protozoan growth. nih.govresearchgate.net

Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of benzimidazole derivatives against a variety of human cancer cell lines. nih.govresearchgate.netjchemlett.comekb.eg These compounds have shown promise in inhibiting the proliferation of cancers such as breast cancer (MCF-7), lung cancer (A-549), and colon cancer. nih.govjchemlett.comnih.gov

For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have exhibited potent cytotoxicity, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Similarly, some 1,2,3-triazole linked benzimidazole derivatives have shown superior activity against A-549 and MCF-7 cell lines when compared to doxorubicin. jchemlett.com The cytotoxic potential of these compounds underscores their potential as a foundation for the development of new anticancer drugs.

G-quadruplex DNA Stabilization and Interactions

G-quadruplexes are secondary structures that can form in guanine-rich sequences of DNA, such as those found in telomeres and the promoter regions of some oncogenes. nih.govnih.gov The stabilization of these structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, making G-quadruplexes an attractive target for anticancer drug design. nih.govrsc.org

While direct evidence for this compound is not specified, related heterocyclic compounds have been shown to act as G-quadruplex stabilizing agents. nih.gov For example, benzothiazole (B30560) hydrazones of furylbenzamides have demonstrated preferential stabilization of promoter quadruplex DNAs, such as c-MYC and c-KIT1, over other DNA forms. rsc.org This suggests that the broader structural class to which this compound belongs has the potential to interact with and stabilize G-quadruplex DNA, a promising mechanism for anticancer activity.

Cell Cycle Arrest and Apoptosis Induction

A key mechanism through which many anticancer agents exert their effect is by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govuzh.chmdpi.comresearchgate.netum.edu.my Benzimidazole derivatives have been shown to modulate the cell cycle and trigger apoptotic pathways in cancer cells. nih.govmdpi.com

Studies on benzimidazole-based 1,3,4-oxadiazole derivatives have shown that these compounds can effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.govmdpi.com For example, certain derivatives were found to cause cell cycle arrest at different phases, such as the G1/S or S phase, depending on the specific compound and cell line. mdpi.com This cell cycle disruption is often followed by the induction of apoptosis, which can be observed through methods like DNA fragmentation and the activation of caspases. uzh.ch The ability of these compounds to trigger apoptosis is a critical component of their anticancer potential. This process is often regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax, Bad, and Bid being upregulated, and anti-apoptotic members like Bcl-2 being downregulated. um.edu.my

Antiamoebic Activity and Target Receptor Interactions

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of antiparasitic activities, including activity against protozoa such as Entamoeba histolytica, the causative agent of amoebiasis. The primary mechanism of action for many benzimidazoles against parasitic organisms involves the disruption of microtubule polymerization by binding to the protein β-tubulin. nih.gov This interaction interferes with vital cellular processes such as cell division, motility, and intracellular transport, ultimately leading to the death of the parasite.

While the benzimidazole scaffold is known for its antiamoebic potential, specific studies focusing on the antiamoebic activity of this compound are not extensively documented in the available literature. However, research on related benzimidazole derivatives provides insight into their potential efficacy. For instance, various 2-substituted benzimidazoles have been synthesized and evaluated for their in vitro activity against E. histolytica. nih.gov The effectiveness of these compounds is often dependent on the nature of the substituents on the benzimidazole ring system, which influences their binding affinity to the target protein.

In the case of Entamoeba histolytica, some studies suggest that its β-tubulin may have structural differences that confer a degree of natural resistance to certain benzimidazole derivatives compared to other parasites. nih.gov Homology modeling and molecular docking studies have been employed to understand the binding site of benzimidazole-2-carbamate derivatives on the β-tubulin of various parasites, including the less susceptible E. histolytica. nih.gov These computational approaches aim to elucidate the molecular basis for susceptibility and resistance, which can guide the design of more potent and selective antiamoebic agents.

The table below summarizes the in vitro antiamoebic activity of some benzimidazole derivatives against E. histolytica, highlighting the IC50 values which represent the concentration of the compound required to inhibit the growth of the parasite by 50%.

Table 1: Antiamoebic Activity of Benzimidazole Derivatives against Entamoeba histolytica

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Metronidazole | 1.78 | nih.gov |

| 2-(Salicylideneimine) benzimidazole complex with Molybdenum | 0.49 | nih.gov |

This table is for illustrative purposes to show the antiamoebic potential within the benzimidazole class of compounds.

Other Pharmacological Activities

The anthelmintic (anti-worm) activity of benzimidazole derivatives is one of their most well-known and commercially significant therapeutic applications. Compounds belonging to this class, such as albendazole (B1665689) and mebendazole, are widely used in both human and veterinary medicine to treat infections caused by a variety of nematodes (roundworms), cestodes (tapeworms), and trematodes (flukes). The primary mechanism of action of anthelmintic benzimidazoles is the inhibition of microtubule synthesis through binding to β-tubulin in the parasitic worms. nih.gov This disruption of the microtubular network leads to impaired glucose uptake, depletion of glycogen (B147801) stores, and ultimately, paralysis and death of the helminth.

While specific data on the anthelmintic properties of this compound is limited in the reviewed literature, the structural features of this compound are consistent with those of other biologically active benzimidazoles. The nature of the substituent at the 1-position (cyclohexyl group) and the 2-position (thiol group) can significantly influence the compound's absorption, metabolism, and binding affinity to the target β-tubulin. Structure-activity relationship (SAR) studies of benzimidazole derivatives have shown that modifications at these positions can modulate the anthelmintic spectrum and potency. researchgate.net

The table below presents data on the anthelmintic activity of various benzimidazole derivatives against different helminth species, demonstrating the broad-spectrum potential of this chemical class.

Table 2: Anthelmintic Activity of Various Benzimidazole Derivatives

| Compound | Parasite Species | Activity | Reference |

|---|---|---|---|

| Albendazole | Toxocara canis (larvae) | Active (in vitro) | nih.gov |

| Mebendazole | Trichinella spiralis | Active | amazonaws.com |

| Fenbendazole | Haemonchus contortus | Active | nih.gov |

| 2-Phenylbenzimidazole | Pheretima posthuma | Potential activity | hygeiajournal.com |

| Compound A6 (a benzimidazole derivative) | Toxocara canis (larvae) | More active than albendazole at 0.18 µM (in vitro) | nih.gov |

Benzimidazole derivatives are a cornerstone in the treatment of acid-related gastrointestinal disorders, such as peptic ulcers and gastroesophageal reflux disease (GERD). Their therapeutic effect stems from their ability to act as proton pump inhibitors (PPIs). The proton pump, specifically the H+/K+-ATPase enzyme system located in the parietal cells of the stomach lining, is responsible for the final step in gastric acid secretion. Substituted benzimidazoles, upon activation in the acidic environment of the parietal cell, covalently bind to cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition and a profound and long-lasting reduction in gastric acid production. nih.govfrontiersin.org

Although direct studies on this compound as an anti-ulcer agent were not prominent in the surveyed literature, the benzimidazole scaffold is the key pharmacophore for this class of drugs. The nature of the substituents on the benzimidazole and pyridyl rings (in many commercial PPIs) influences the compound's stability, activation, and inhibitory potency. Research has been conducted on various substituted benzimidazole derivatives to evaluate their efficacy as H+/K+-ATPase inhibitors.

The following table summarizes the H+/K+-ATPase inhibitory and anti-ulcer activities of several benzimidazole derivatives.

Table 3: H+/K+-ATPase Inhibition and Anti-ulcer Activity of Benzimidazole Derivatives

| Compound | Activity | Model | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pantoprazole | Anti-secretory and anti-ulcer | Rat models | - | nih.gov |

| Omeprazole | Anti-secretory and anti-ulcer | Rat models | - | nih.gov |

| Lansoprazole | Anti-secretory and anti-ulcer | Rat models | - | nih.gov |

| Substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazole derivatives (8a-l) | H+/K+-ATPase inhibition | Goat gastric mucosa | 0.14-1.29 | nih.gov |

| Compound 54c (a 2-(pyrimidinyl-sulfinyl) benzimidazole) | Anti-ulcer activity | Aspirin-induced ulcer in rats | - (74.03% inhibition) | scispace.com |

Benzimidazole derivatives have been investigated for their antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit oxidative processes. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of benzimidazole compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comresearchgate.net

The antioxidant potential of a benzimidazole derivative is influenced by the substituents on the heterocyclic ring. For instance, the presence of hydroxyl groups can enhance radical scavenging activity. mdpi.com While specific antioxidant studies on this compound were not found, the general antioxidant capabilities of the benzimidazole scaffold have been established.

The table below presents the antioxidant activities of various benzimidazole derivatives from different studies.

Table 4: Antioxidant Activity of Benzimidazole Derivatives

| Compound/Derivative Series | Assay | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| 2-(1H-Benzimidazol-2-yl)phenol | DPPH scavenging | IC50 = 1974 µM | researchgate.net |

| 2-p-Tolyl-1H-benzimidazole | DPPH scavenging | IC50 = 773 µM | researchgate.net |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | DPPH scavenging | IC50 = 800 µM | researchgate.net |

| 2-Aryl benzimidazoles | ABTS radical scavenging | Exhibited higher activity than benzothiazole analogues | bas.bg |

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. In pathogenic bacteria like Pseudomonas aeruginosa, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for antimicrobial drug development. The Pseudomonas quinolone signal (PQS) system is a key QS pathway in P. aeruginosa, and its transcriptional regulator, PqsR (also known as MvfR), is a promising target for QS inhibitors. nih.gov

Benzimidazole-based compounds have emerged as potential PqsR antagonists. For example, a benzamide-benzimidazole compound has been shown to inhibit the P. aeruginosa quorum-sensing regulator MvfR (PqsR), interfering with biofilm formation and increasing the biofilm's sensitivity to antibiotics. nih.gov Structure-activity relationship studies have been conducted to optimize the potency of benzimidazole-based PqsR inhibitors. In one such study, the replacement of a quinazolin-4(3H)-one scaffold with 1-methyl-1H-benzo[d]imidazol-2-thiol in a series of compounds led to the abolishment of PqsR inhibitory activity, indicating the sensitivity of the receptor to structural modifications at this position. nih.govacs.org Conversely, a 1-methyl-1H-benzo[d]imidazol-2-amine derivative showed a significant enhancement in activity. nih.govacs.org

The table below summarizes the activity of some benzimidazole derivatives as PqsR antagonists.

Table 5: Quorum Sensing Inhibition by Benzimidazole Derivatives

| Compound/Derivative | Target | Activity | Reference |

|---|---|---|---|

| Benzamide-benzimidazole compound | MvfR (PqsR) | Interferes with biofilm formation | nih.gov |

| 1-Methyl-1H-benzo[d]imidazol-2-thiol derivative (Compound 7) | PqsR | Abolished inhibitory activity | nih.govacs.org |

| 1-Methyl-1H-benzo[d]imidazol-2-amine derivative (Compound 6a) | PqsR | 15-fold enhancement of activity compared to the parent compound | nih.govacs.org |

Structure Activity Relationship Sar and Drug Design Principles

Impact of Substituents at N1 on Biological Activity and Lipophilicity

The N1 position of the benzimidazole (B57391) ring is a critical site for substitution, as modifications at this position can profoundly affect the molecule's interaction with biological targets and its lipophilicity, which in turn influences absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of various substituents, ranging from simple alkyl chains to bulky aromatic groups, allows for the fine-tuning of the compound's biological activity. nih.govnih.gov

Generally, the size and nature of the N1-substituent can dictate the binding affinity and selectivity. For instance, studies on N-substituted benzimidazoles have shown that varying the length and type of an aliphatic chain or introducing an aromatic moiety can significantly influence biological activity. mdpi.com The introduction of an alkyl group at the N1 position generally has a minimal effect on the core geometry of the benzimidazole ring system but plays a crucial role in establishing interactions with target proteins. nih.gov Lipophilicity, a key factor in drug design, is also heavily modulated by the N1 substituent. An increase in the size of an alkyl substituent, such as replacing a methyl group with a hexyl group, can enhance lipophilicity, potentially leading to altered cell permeability and interaction with hydrophobic pockets in target enzymes or receptors. mdpi.com

Table 1: Influence of N1-Substituents on Benzimidazole Activity

| N1-Substituent | General Impact on Activity | Effect on Lipophilicity | Reference Example |

|---|---|---|---|

| Methyl | Moderate activity, often used as a baseline. | Low | N-methyl benzimidazole derivatives showed activity against S. aureus. mdpi.com |

| n-Butyl | Does not significantly alter the core benzimidazole structure. nih.gov | Moderate | Investigated for industrial applications and as an electrolyte. nih.gov |

| n-Hexyl | Can increase activity against certain bacterial strains. | High | N,N-dimethylamino derivative with a hexyl side chain showed moderate activity against S. aureus and E. faecalis. mdpi.com |

| Phenyl | Can confer strong antiproliferative activity. | High | A phenyl group at the N1 position led to potent antiproliferative activity against several cancer cell lines. mdpi.com |

| Cyclohexyl | Provides bulk and hydrophobicity, crucial for fitting into specific allosteric sites. | High | The cyclohexyl group in an HCV NS5B polymerase inhibitor is key for binding to a specific allosteric site. nih.gov |

The cyclohexyl group at the N1 position of 1-cyclohexyl-1H-benzimidazole-2-thiol is a bulky, non-polar, and lipophilic moiety that plays a significant role in defining the compound's interaction with its biological targets. This group can influence binding and selectivity through several mechanisms:

Steric Influence: The size and conformational flexibility of the cyclohexyl group can provide steric hindrance that promotes a specific orientation of the benzimidazole core within the binding site. This can enhance selectivity for a particular target over others.

Allosteric Binding: In a closely related compound, 1-cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid, the cyclohexyl group was identified as crucial for its function as an allosteric inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase NS5B. nih.gov This suggests that the cyclohexyl moiety is adept at binding to sites other than the primary active site, thereby modulating the protein's function.

The presence of this bulky alkyl group is a key determinant for target recognition, often favoring binding to enzymes with accommodating hydrophobic pockets or allosteric sites.

Influence of Substituents at the 2-Thiol/Thione Position on Efficacy

The 2-position of the benzimidazole scaffold is a common site for modification and is known to be critical for biological activity. longdom.orgsrrjournals.com The compound this compound exists in a tautomeric equilibrium between the thione and thiol forms. mdpi.commedcraveonline.com This feature allows for diverse chemical reactivity and interactions.

Modification of the 2-thiol group, for instance, through S-alkylation to form thioether derivatives, is a common strategy to modulate efficacy. researchgate.net The introduction of different groups at this position can lead to compounds with a wide range of pharmacological activities, including antimicrobial and anticancer effects. For example, reacting 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate (B1195939) yields a thioacetate (B1230152) derivative, demonstrating the potential for creating diverse analogs by modifying the thiol position. mdpi.com The efficacy of the resulting compounds is highly dependent on the nature of the substituent attached to the sulfur atom.

Effects of Benzimidazole Ring Substitutions (e.g., halogens, alkyl groups) on Activity Profiles

Halogens (Cl, Br, F): The introduction of halogens is a common strategy in medicinal chemistry. Halogen atoms can increase lipophilicity, enhance membrane permeability, and participate in halogen bonding with protein targets. For example, 5-halo-substituted benzimidazoles have shown potent fungicidal and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov The presence of chlorine, in particular, may also improve a drug's safety profile by reducing host cell toxicity while maintaining antimicrobial efficacy. nih.gov

Nitro Group (NO₂): The strongly electron-withdrawing nitro group, often placed at the 5th position, is a feature of several well-known anthelmintic drugs. nih.gov This group can significantly impact the electronic character of the benzimidazole ring system.

Alkyl Groups: Small alkyl groups can enhance hydrophobic interactions and improve binding affinity. For instance, the 5,6-dimethyl substitution is an integral part of Vitamin B12's structure, highlighting the biological relevance of alkyl-substituted benzimidazoles. mdpi.com

Table 2: Effect of Benzimidazole Ring Substituents on Biological Activity

| Position | Substituent | Effect on Activity Profile | Example Context |

|---|---|---|---|

| C5/C6 | Halogens (Cl, F, Br) | Often enhances antimicrobial and antifungal activity. nih.gov | 5-halobenzimidazole derivatives displayed potent fungicidal activity. nih.gov |

| C5 | Nitro (NO₂) | Associated with anthelmintic and antiviral activity. nih.govresearchgate.net | 5,6-dinitro derivatives are known for their use as antihelminth drugs. nih.gov |

| C5/C6 | Carboxamide/Sulfonyl | Can lead to cannabinoid receptor antagonism. nih.gov | SAR studies indicate these groups influence anti-inflammatory activity. nih.gov |

Conformational Flexibility and its Implications for Receptor Interactions

The conformational flexibility of this compound is a key factor in its ability to adapt to the topology of a receptor's binding site. The primary sources of flexibility are the rotation around the single bond connecting the cyclohexyl group to the N1 atom and the orientation of the 2-thiol group.

The cyclohexyl ring itself can adopt different conformations (e.g., chair, boat), and its orientation relative to the planar benzimidazole ring system can influence how the molecule presents its interaction points to the receptor. In a crystal structure of a similar compound, the furan (B31954) ring (at position 2) was significantly rotated with respect to the plane of the benzimidazole system, indicating that considerable rotational freedom exists for substituents at this position. nih.gov This flexibility allows the molecule to adopt an optimal conformation to maximize binding interactions, which is crucial for affinity and selectivity. Design strategies that involve conformational restriction, such as incorporating the flexible side chain into a rigid ring system, can be employed to lock the molecule into a bioactive conformation, potentially leading to increased potency. nih.gov

Design Strategies for Enhanced Potency and Selectivity

Several rational design strategies can be employed to optimize the structure of this compound for enhanced potency and selectivity. These strategies are guided by established SAR principles for the benzimidazole class. nih.gov

Molecular Hybridization: This approach involves combining the benzimidazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov For example, incorporating a triazole ring, known for its antifungal properties, could enhance the antifungal profile of the parent compound. nih.gov

Scaffold Modification and Substitution:

N1 Position: The cyclohexyl group can be replaced with other cyclic or acyclic aliphatic groups to probe the size and lipophilicity requirements of the target's binding pocket. nih.gov Introducing heteroatoms into the ring could also modulate solubility and hydrogen bonding capacity.

C2 Position: The 2-thiol group is a versatile handle for derivatization. Converting it to various thioethers, sulfones, or linking it to other heterocyclic systems can drastically alter the biological activity profile. nih.gov

Benzene (B151609) Ring: Introducing a calculated pattern of substituents (e.g., halogens, small alkyl groups) on the benzene ring can fine-tune the electronic properties and improve target-specific interactions. srrjournals.comnih.gov For example, a 2,4-difluoro substitution has been shown to be more effective than a mono-fluoro substitution for inhibiting p38α MAP kinase in certain 2-aminobenzimidazoles. nih.gov

Conformational Restriction: As mentioned, reducing the molecule's conformational flexibility can pre-organize it for optimal receptor binding, leading to an entropic advantage and potentially higher potency and selectivity. nih.gov This could be achieved by introducing rigid linkers or incorporating parts of the molecule into additional ring systems.

By systematically applying these strategies, medicinal chemists can develop new analogs of this compound with superior therapeutic potential.

Future Research Directions and Therapeutic Potential

Development of Novel Analogues with Improved Pharmacological Profiles

The development of novel analogues of 1-cyclohexyl-1H-benzimidazole-2-thiol is a key strategy to enhance their therapeutic efficacy. The benzimidazole (B57391) scaffold is considered a privileged heterocyclic ring system in drug development due to its versatility and significant pharmacological relevance. nih.gov Researchers are actively exploring the synthesis, anticancer activity, structure-activity relationships (SAR), and tubulin polymerization inhibitory properties of various benzimidazole derivatives. nih.gov The goal is to generate analogues with improved cytotoxic profiles against cancer cells. nih.gov

One area of focus is the modification of the N-1 and C-2 positions of the benzimidazole ring, which has shown potential for creating potent anticancer agents. medcraveonline.com For instance, the introduction of a bulky cyclohexyl group at the N-1 position can influence the molecule's interaction with biological targets. acs.org Lipophilic substituents at this position can exploit specific pockets in target proteins, although the size of these substituents is a critical factor, as excessively large groups can diminish or abolish activity. acs.org

The synthesis of new heterocycles based on the benzimidazole-2-thiol structure is another promising avenue. nih.gov These structural modifications aim to create compounds with enhanced biological activities, such as anti-radical and anti-Alzheimer's properties. nih.gov By systematically altering the chemical structure and observing the impact on pharmacological activity, researchers can develop a deeper understanding of the SAR, paving the way for the rational design of more potent and selective therapeutic agents. nih.gov

Exploration of New Biological Targets and Disease Indications

The therapeutic potential of this compound and its analogues extends beyond their currently known activities. The benzimidazole nucleus is a key structural motif in a wide range of therapeutic agents, targeting various enzymes and receptors. researchgate.net This inherent versatility suggests that derivatives of this compound may interact with a broad spectrum of biological targets, opening up possibilities for new disease indications.

Researchers are investigating the efficacy of benzimidazole derivatives against a variety of targets, including:

Microtubules: As dynamic regulators in many cellular processes, microtubules are pivotal targets in cancer chemotherapy. Benzimidazole derivatives are being explored as promising tubulin polymerization inhibitors. nih.gov

DNA Gyrase and Topoisomerase: These enzymes are crucial for DNA replication and are validated targets for antibacterial and anticancer drugs. Computationally designed benzimidazole derivatives have shown promise as inhibitors of E. coli DNA Gyrase B. nih.gov Additionally, certain benzimidazole-triazole derivatives have been identified as DNA topoisomerase I inhibitors. nih.gov

Enzymes in Neurodegenerative Diseases: New benzimidazole-2-thiol-based heterocycles are being investigated as potential agents for Alzheimer's disease. nih.gov

Protozoal Targets: Novel 2-substituted-1H-benzimidazole derivatives have demonstrated significant antiprotozoal activity. researchgate.net

The exploration of these and other potential targets could lead to the development of treatments for a wider range of diseases, including various cancers, bacterial infections, and neurodegenerative disorders.

Combination Therapies and Adjuvant Applications

In addition to their potential as standalone therapies, derivatives of this compound are being investigated for their role in combination therapies and as adjuvant treatments. An adjuvant therapy is one that is given in addition to the primary or initial therapy to maximize its effectiveness.

One promising application is in combating bacterial virulence without directly killing the bacteria, which may reduce the selective pressure that leads to antibiotic resistance. acs.org For example, a new 1H-benzo[d]imidazole based PqsR inhibitor has been evaluated as an adjuvant therapy for Pseudomonas aeruginosa infections. acs.org By blocking the quorum sensing (QS) system of the bacteria, this compound can reduce the expression of virulence genes. acs.org

This anti-virulence strategy represents a paradigm shift from traditional antibiotic therapies and highlights the potential of benzimidazole derivatives to enhance the efficacy of existing antibiotics and address the growing challenge of antimicrobial resistance. Future research will likely explore other combination strategies, pairing these compounds with other anticancer agents or antimicrobial drugs to achieve synergistic effects and improve patient outcomes.

Advanced Computational Design and Screening Methodologies

The integration of advanced computational tools is revolutionizing the drug discovery and development process for benzimidazole derivatives. medcraveonline.com Computer-Aided Drug Design (CADD) plays a vital role in identifying promising drug candidates by improving the speed, precision, and safety of the discovery process. medcraveonline.com

Methodologies such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are being employed to design and screen novel compounds. medcraveonline.com For instance, a pharmacophore model for inhibitors of Escherichia coli's DNA Gyrase B was developed using CADD, leading to the identification of promising 2,5(6)-substituted benzimidazole derivatives. nih.gov Molecular docking studies help to predict the binding affinity and interaction of these molecules with their biological targets, providing insights for further optimization. researchgate.net

These in silico methods allow researchers to screen large libraries of virtual compounds and prioritize those with the highest predicted activity and best pharmacological profiles for synthesis and experimental testing. researchgate.net This approach not only accelerates the discovery of new drug candidates but also reduces the costs associated with traditional trial-and-error methods. The continued development and application of these computational methodologies will be crucial for unlocking the full therapeutic potential of this compound and its analogues.